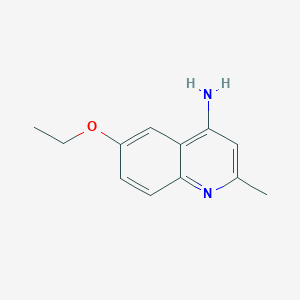
4-Amino-6-ethoxy-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-ethoxy-2-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and synthetic organic chemistry . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of 4-Amino-6-ethoxy-2-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a method involving the use of Selectfluor as an oxidizing agent in an aqueous solution under the catalysis of silver nitrate has been reported . This method is noted for its high yield and strong controllability.
Industrial production methods for quinoline derivatives often emphasize greener and more sustainable processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity .
Analyse Des Réactions Chimiques
4-Amino-6-ethoxy-2-methylquinoline undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation can yield compounds like 4-bromo-6-ethoxy-2-methylquinoline .
Applications De Recherche Scientifique
4-Amino-6-ethoxy-2-methylquinoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Amino-6-ethoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparaison Avec Des Composés Similaires
4-Amino-6-ethoxy-2-methylquinoline can be compared with other similar compounds, such as:
4-Amino-6-methoxy-2-methylquinoline: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
4-Amino-6-bromo-2-methylquinoline:
4-Chloro-6-ethoxy-2-methylquinoline: The chlorine atom introduces different reactivity patterns compared to the amino group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Propriétés
Numéro CAS |
66735-27-1 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
6-ethoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-15-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3,(H2,13,14) |
Clé InChI |
RKLCZJYWQIOYCN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C(N=C2C=C1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15069550.png)



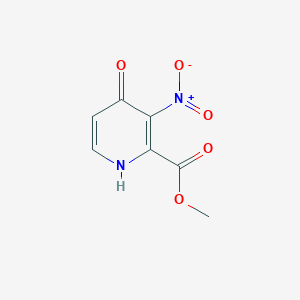
![(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15069589.png)
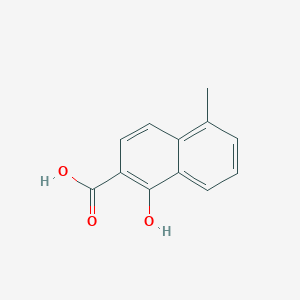
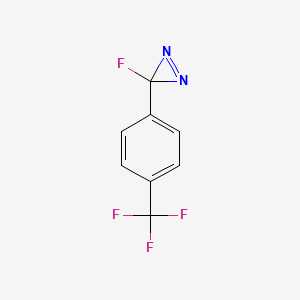
![8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B15069613.png)
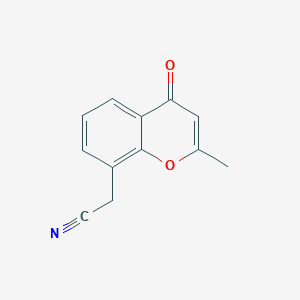
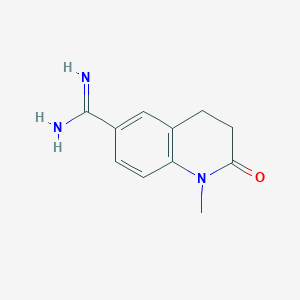
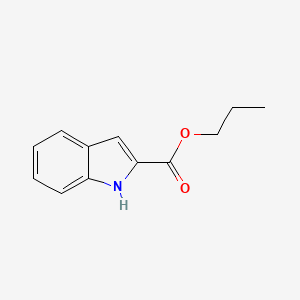
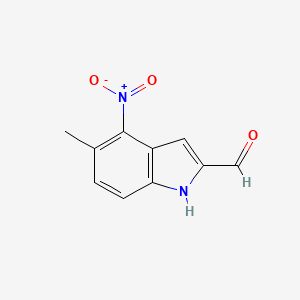
![4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)
